molecular formula C12H14N2O3 B2423638 2-Methoxy-6-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}phenol CAS No. 882073-36-1

2-Methoxy-6-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}phenol

Cat. No.: B2423638
CAS No.: 882073-36-1
M. Wt: 234.255
InChI Key: RYLRFAFUCQFLPL-UHFFFAOYSA-N
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Description

2-Methoxy-6-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}phenol is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.257 g/mol . This compound is known for its unique structure, which includes a methoxy group, an isoxazole ring, and a benzenol moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}phenol typically involves the reaction of 2-methoxyphenol with 5-methyl-3-isoxazolecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and stirring to ensure complete reaction .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-Methoxy-6-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}phenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a methoxy group, an isoxazole ring, and a benzenol moiety makes it a valuable compound for various research applications .

Biological Activity

2-Methoxy-6-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}phenol is a synthetic compound that combines a methoxy group with a phenolic structure and an oxazole moiety. This unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C₁₂H₁₄N₂O₃
  • Molecular Weight : 230.25 g/mol
  • Structure : The compound features a methoxy group at the 2-position of the phenol ring and an amino oxazole side chain, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antioxidant, anti-inflammatory, antibacterial, and antifungal properties. The specific biological activities of this compound are not extensively documented; however, parallels can be drawn from studies on related compounds.

Antioxidant Activity

Studies on 2-methoxyphenols have shown promising antioxidant capabilities. For example, research indicates that certain derivatives can scavenge free radicals effectively. The antioxidant capacity can be quantified using assays such as DPPH radical scavenging activity.

Table 1: Antioxidant Activities of Related Compounds

CompoundIC50 (μM)Mechanism of Action
Curcumin3.5Scavenging of free radicals
Dehydrodiisoeugenol4.0COX inhibition
2-Methoxy-4-methylphenol8.2Antioxidant properties
2-Methoxy-6-{...} TBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of compounds similar to this compound is supported by their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study: COX Inhibition

A study conducted on various 2-methoxyphenols demonstrated their effectiveness in inhibiting COX enzymes in vitro. The relationship between structure and activity was explored through quantitative structure-activity relationship (QSAR) analyses.

Antimicrobial Activity

The antimicrobial properties of related compounds have been evaluated against various bacterial and fungal strains. For instance, monomeric alkaloids with similar structural features have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

CompoundMIC (μg/mL)Target Organisms
Compound A10E. coli
Compound B15S. aureus
2-Methoxy-6-{...} TBDTBD

The proposed mechanisms underlying the biological activities of this compound include:

  • Antioxidant Mechanism : Involves the donation of hydrogen atoms to free radicals.
  • COX Inhibition : Reduces the production of pro-inflammatory mediators.
  • Antimicrobial Action : Disruption of microbial cell membranes or inhibition of vital metabolic pathways.

Properties

IUPAC Name

2-methoxy-6-[[(5-methyl-1,2-oxazol-3-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8-6-11(14-17-8)13-7-9-4-3-5-10(16-2)12(9)15/h3-6,15H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLRFAFUCQFLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NCC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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